molecular formula C9H11F2NO B1396120 3-Ethoxy-2,6-difluorobenzylamine CAS No. 1092461-29-4

3-Ethoxy-2,6-difluorobenzylamine

Cat. No.: B1396120
CAS No.: 1092461-29-4
M. Wt: 187.19 g/mol
InChI Key: GIDMHGPRTGIRRF-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry Applications

1. Modulation of Receptor Activity

One of the prominent applications of 3-Ethoxy-2,6-difluorobenzylamine is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as allosteric modulators of the α7 nAChR subtype, which is implicated in cognitive functions and neurodegenerative diseases. For example, a study demonstrated that modifications to the 2-alkylamino group significantly influenced the potency of related compounds, suggesting that this compound could exhibit similar properties .

2. Selective Agonism

The compound has been investigated for its potential as a selective agonist at the 5-HT2C receptor, which is involved in mood regulation and appetite control. This receptor's modulation has therapeutic implications for conditions like obesity and anxiety disorders. The structural characteristics of this compound may enhance its selectivity and efficacy compared to other compounds .

Material Science Applications

1. Synthesis of Functionalized Materials

This compound serves as a building block in the synthesis of functionalized materials. Its reactivity allows for the incorporation into polymer matrices or as part of complex organic molecules. This versatility is crucial in developing new materials with tailored properties for specific applications, such as sensors or drug delivery systems .

2. Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard reference material for the calibration of analytical techniques such as chromatography and mass spectrometry. Its well-defined structure aids in establishing reliable methods for quantifying similar compounds in complex mixtures .

Biological Research Applications

1. Cell Biology Studies

The compound's role in cell biology has been explored through its effects on cell signaling pathways. It has been used in studies aimed at understanding the modulation of neurotransmitter systems and their implications in neurological disorders. The ability to influence cellular responses makes it a valuable tool in pharmacological research .

2. In Vitro Studies

In vitro studies have shown that derivatives of this compound can enhance or inhibit various biological activities depending on their structural modifications. For instance, variations in the alkyl groups attached to the amine can lead to significant changes in biological activity profiles .

CompoundStructure ModificationEC50 (µM)Max Modulation (%)
7pUnsubstituted2.5500
7bMethyl Group1.9600
7qMethyl + Chloride0.381200
7rEthyl + Chloride0.16700
7a Propyl + Chloride0.14 600

This table illustrates how structural modifications impact the efficacy of related compounds at nAChRs, highlighting the potential role of this compound.

Table 2: Synthesis Pathways

Reaction StepDescription
OrtholithiationUtilization of lithium diisopropylamide
Addition of BenzaldehydeFormation of benzoyl derivatives
Amine CouplingIntroduction of amine groups under specific conditions

These synthesis pathways demonstrate how derivatives can be formed from this compound for various applications.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Ethoxy-2,6-difluorobenzylamine is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol. The compound features an ethoxy group at the meta position relative to the amine group and two fluorine atoms at the 2 and 6 positions of the aromatic ring. This structural configuration is significant as it can influence both its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzylamine compounds, including this compound, exhibit antimicrobial properties. This activity may involve interference with essential biochemical pathways in microbes.
  • Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, particularly through modulation of receptors involved in cognitive functions .

In Vitro Studies

Recent studies have investigated the compound's effects on cellular processes. For instance, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. One notable finding is its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzylamine derivatives found that this compound exhibited significant antimicrobial activity against several bacterial strains. The results indicated a dose-dependent response with lower concentrations achieving notable inhibition rates.
  • Neuropharmacological Effects : In a series of experiments involving receptor modulation, this compound was tested for its effects on α7 nicotinic acetylcholine receptors (nAChRs). The compound demonstrated allosteric modulation capabilities that enhanced acetylcholine responses in vitro, suggesting potential applications in treating cognitive deficits associated with disorders like schizophrenia .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
This compound C₉H₁₁F₂NOAntimicrobial; Neurotransmitter modulation
2-Ethoxy-3,5-difluorobenzylamine C₉H₁₁F₂NOPotentially different antimicrobial profile
2,6-Difluorobenzylamine C₇H₈F₂NLacks ethoxy group; simpler structure
3-Ethoxybenzylamine C₉H₁₃NOComparison without fluorine effects

Properties

IUPAC Name

(3-ethoxy-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMHGPRTGIRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277949
Record name 3-Ethoxy-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-29-4
Record name 3-Ethoxy-2,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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